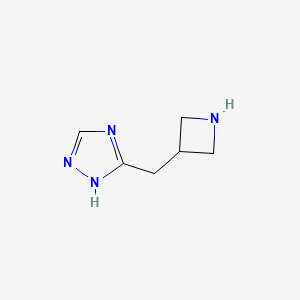

3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole

Description

Historical Development of 1,2,4-Triazole (B32235) Chemistry in Academic Research

The chemistry of 1,2,4-triazoles dates back to the late 19th century, with their synthesis first being reported in the 1880s. scispace.com These five-membered heterocycles, containing three nitrogen atoms and two carbon atoms, have since become a cornerstone in various fields of chemical research. frontiersin.org The aromatic nature of the triazole ring imparts significant stability, making it a reliable scaffold in organic synthesis. frontiersin.org

Early research focused on the fundamental synthesis and reactivity of the 1,2,4-triazole core. Classic synthetic methods, such as the Pellizzari and Einhorn-Brunner reactions, laid the groundwork for accessing this heterocyclic system. scispace.com Over the decades, research has expanded to include a wide array of synthetic methodologies, including more modern approaches like microwave-assisted and ultrasound-assisted syntheses, which offer improved yields and reaction times. scispace.com A significant body of work has been dedicated to the synthesis of 1,2,4-triazole derivatives from various nitrogen sources, highlighting the versatility of this chemical entity. nih.govnih.govresearchgate.net

The interest in 1,2,4-triazoles has been further fueled by the discovery of their diverse biological activities, leading to their classification as a "privileged scaffold" in medicinal chemistry. nih.gov This has spurred extensive research into the development of novel triazole-containing compounds with a wide range of therapeutic applications. nih.gov

Evolution of Azetidine (B1206935) Chemistry in Organic Synthesis and Materials Science

Azetidines, four-membered saturated nitrogen-containing heterocycles, have a rich history in organic chemistry, with their unique reactivity being a subject of intense study. magtech.com.cn The inherent ring strain of the azetidine ring makes these compounds both challenging to synthesize and valuable as synthetic intermediates. magtech.com.cn

The evolution of azetidine chemistry has seen the development of numerous synthetic routes, including cyclization and cycloaddition reactions. magtech.com.cn More recent advancements have focused on creating functionalized azetidines, which are valuable building blocks for more complex molecules. nih.govrsc.org Visible light-enabled reactions, for instance, have emerged as a mild and efficient method for constructing highly functionalized azetidine rings. nih.gov

Beyond their role as synthetic intermediates, azetidines have found applications in materials science. Their rigid structure can be exploited in the design of novel polymers and other materials with specific properties. The ability to functionalize the azetidine ring allows for the fine-tuning of these properties, opening up a wide range of potential applications.

Significance of Bridged Heterocyclic Systems in Advanced Chemical Structures

Bridged heterocyclic systems are a class of molecules where two rings share two non-adjacent atoms, creating a three-dimensional structure. This structural feature imparts a degree of conformational rigidity that can be highly advantageous in the design of advanced chemical structures.

In the context of 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, the methylene (B1212753) linker between the azetidine and triazole rings creates a bridged system. While not a classic fused or spiro-fused system, the linkage introduces specific spatial relationships between the two rings. The significance of such systems lies in their ability to present functional groups in well-defined orientations, which is particularly important in the field of medicinal chemistry for optimizing interactions with biological targets.

The incorporation of bridged systems can influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which are critical parameters for drug development. mdpi.com The defined three-dimensional arrangement of atoms in bridged heterocycles can lead to enhanced binding affinity and selectivity for biological receptors.

Defining the Research Landscape for 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole

The research landscape for 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole is largely unexplored, with a noticeable absence of dedicated studies on its synthesis, characterization, and application. However, the individual importance of the azetidine and 1,2,4-triazole moieties suggests that this hybrid molecule holds significant potential.

Future research in this area would likely focus on several key aspects:

Synthesis: Developing efficient and stereoselective synthetic routes to 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole and its derivatives would be a primary objective. This would likely involve the coupling of pre-functionalized azetidine and triazole precursors.

Physicochemical Properties: A thorough investigation of the compound's physicochemical properties, including its pKa, solubility, and lipophilicity, would be crucial for understanding its behavior in various environments. Computational methods could be employed for initial predictions. mdpi.comresearchgate.net

Medicinal Chemistry: Given the well-documented biological activities of both azetidines and triazoles, a significant area of research would be the exploration of the pharmacological potential of this scaffold. sarcouncil.com This would involve screening for a range of biological activities and investigating the structure-activity relationships of its derivatives.

Table 1: Key Research Areas for 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole

| Research Area | Focus | Potential Impact |

|---|---|---|

| Synthetic Chemistry | Development of novel and efficient synthetic methodologies. | Access to a wider range of derivatives for further study. |

| Physicochemical Analysis | Characterization of solubility, stability, and other key properties. | Understanding the compound's behavior and potential applications. |

| Medicinal Chemistry | Exploration of biological activities and structure-activity relationships. | Discovery of new therapeutic agents. |

| Computational Modeling | Prediction of properties and interactions with biological targets. | Guidance for experimental design and optimization of derivatives. |

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

5-(azetidin-3-ylmethyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C6H10N4/c1(5-2-7-3-5)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10) |

InChI Key |

LEKKKVZWPMWQOX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CC2=NC=NN2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of the Chemical Compound

Reactivity of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is a π-deficient aromatic system, a feature that profoundly influences its reaction pathways. It contains both pyridine-like (doubly bonded) and pyrrole-like (singly bonded) nitrogen atoms, leading to a complex reactivity profile that includes reactions with both electrophiles and nucleophiles.

Due to the high electron density on the nitrogen atoms compared to the carbon atoms, electrophilic substitution on the 1,2,4-triazole ring occurs exclusively at the nitrogen centers. In its N-unsubstituted 1H-tautomeric form, 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole possesses two pyridine-type nitrogens (at positions 2 and 4) and one pyrrole-type nitrogen (at position 1). Simple electrophilic attack, such as protonation, is expected to occur preferentially at the N4 position, which is the most electron-rich and sterically accessible site. Reactions with other electrophiles, such as acylating or sulfonylating agents, would also target the ring nitrogen atoms, with the specific site of substitution (N1, N2, or N4) being influenced by the nature of the electrophile and the reaction conditions.

The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are electron-deficient due to their attachment to two electronegative nitrogen atoms. This π-deficiency makes them susceptible to attack by nucleophiles. However, for a nucleophilic substitution to occur, a suitable leaving group must be present at either the C3 or C5 position. In the parent compound, 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, the C3 position is substituted with a methylene-linked azetidine (B1206935), and C5 bears a hydrogen atom. Neither of these is a good leaving group. Therefore, direct nucleophilic substitution on the triazole carbons of this specific molecule is not a facile process. Such reactions would require prior functionalization of the C5 position with a group like a halogen to enable subsequent displacement by a nucleophile.

Alkylation is a common transformation for N-unsubstituted 1,2,4-triazoles and typically results in a mixture of regioisomers. For 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, alkylation can occur on the N1, N2, or N4 atoms. The ratio of the resulting 1-substituted, 2-substituted, and 4-substituted isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. researchgate.netnih.govnih.gov Generally, alkylation at the N1 position is favored under many conditions, but the presence of a substituent at the adjacent C3 position can influence the outcome. researchgate.net Studies on other 3-substituted triazoles have shown that N2 alkylation can also be a significant pathway, particularly for S-substituted analogs where it is often the preferred site. nih.govnih.gov

| Condition | Base | Solvent | Typical Major Product | Reference |

|---|---|---|---|---|

| Kinetic Control | DBU | THF | N1-alkylation (often >90%) | researchgate.netslideshare.net |

| Thermodynamic Control | NaH, K₂CO₃ | DMF, Acetone | Mixture of N1 and N4 isomers | nih.gov |

| S-Substituted Triazoles | K₂CO₃ | Acetone | N2-alkylation often preferred | nih.govnih.gov |

| Polar Protic Solvents | Na₂CO₃ | Ethanol, Water | Increased formation of N4 isomer | mdpi.com |

The primary substituent on the triazole ring is the azetidin-3-ylmethyl group. The secondary amine within the azetidine ring represents a key site for functional group interconversion. This nitrogen can readily undergo a variety of reactions, such as N-acylation, N-alkylation, N-sulfonylation, or reductive amination. These transformations would yield a diverse library of derivatives where the core 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole structure is maintained, but the properties are modified by the group attached to the azetidine nitrogen. Such modifications can be used to attach reporter tags, alter solubility, or build more complex molecular architectures. researchgate.net

Reactivity of the Azetidine Ring System

The four-membered azetidine ring is characterized by significant ring strain (approximately 25 kcal/mol), making it more reactive than larger, strain-free saturated heterocycles like pyrrolidine (B122466) or piperidine. This inherent strain is the driving force for its most characteristic reactions.

The principal chemical transformation of the azetidine ring is its cleavage through ring-opening reactions. magtech.com.cnresearchgate.net These reactions relieve the inherent ring strain and can be initiated by a wide range of reagents, particularly nucleophiles and acids. nih.gov The reaction typically requires activation of the azetidine, either by protonation of the ring nitrogen under acidic conditions or by converting it into a better leaving group (e.g., forming a quaternary azetidinium salt). magtech.com.cn

Once activated, the azetidine ring can be opened by various nucleophiles. The attack can occur at either of the two carbon atoms adjacent to the nitrogen (C2 or C4). For the 3-substituted azetidine in the target molecule, these positions are equivalent before N-substitution. The ring-opening results in a 1,3-difunctional propane (B168953) derivative, providing a versatile platform for further derivatization. For example, reaction with water would yield an amino alcohol, while reaction with a thiol would produce an amino thiol. This strain-release reactivity allows for the transformation of the compact, bicyclic-like starting material into a range of linear, functionalized structures. beilstein-journals.orgacs.org

| Nucleophile (Nu-H) | Resulting Functional Groups on Propane Backbone | Potential Product Class | Reference |

|---|---|---|---|

| Water (H₂O) | Amine, Alcohol | 1-amino-3-(1H-1,2,4-triazol-3-yl)-2-(hydroxymethyl)propane | magtech.com.cnresearchgate.net |

| Alcohol (R-OH) | Amine, Ether | 1-amino-3-(1H-1,2,4-triazol-3-yl)-2-((alkoxy)methyl)propane | magtech.com.cnresearchgate.net |

| Thiol (R-SH) | Amine, Thioether | 1-amino-3-(1H-1,2,4-triazol-3-yl)-2-((alkylthio)methyl)propane | beilstein-journals.org |

| Amine (R₂NH) | Amine, Amine | N¹,N¹-dialkyl-3-(1H-1,2,4-triazol-3-yl)propane-1,2-diamine | magtech.com.cnresearchgate.net |

| Acyl Halide (RCOX) | Amide, Halide | N-(3-chloro-2-((1H-1,2,4-triazol-3-yl)methyl)propyl)acetamide | acs.org |

Reactions at the Ring Nitrogen Atom

The 1,2,4-triazole ring of 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole possesses two nitrogen atoms that can potentially undergo reactions, leading to the formation of N-substituted derivatives. The reactivity of these nitrogen atoms is a critical aspect of the compound's chemical behavior, influencing its biological activity and physicochemical properties. The primary reactions at the ring nitrogen atom involve alkylation and arylation.

Alkylation of the 1,2,4-triazole ring is a common transformation. Generally, the alkylation of unsubstituted 1,2,4-triazoles with alkyl halides can lead to a mixture of N1 and N4 substituted isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent used. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a solvent like tetrahydrofuran (B95107) (THF) has been reported to favor the formation of the N1-alkylated product with high regioselectivity. This preference is attributed to a combination of steric and electronic effects.

Arylation of the 1,2,4-triazole ring can be achieved through metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a widely used method. This reaction typically involves the coupling of the triazole with an aryl halide in the presence of a copper catalyst and a suitable ligand. For example, catalysts derived from copper(I) iodide (CuI) and diamine ligands have been shown to be effective for the N-arylation of various nitrogen heterocycles, including 1,2,4-triazoles. The reaction conditions, such as the choice of solvent and base, can be optimized to achieve good yields and tolerate a range of functional groups on the aryl halide. Palladium-catalyzed N-arylation reactions have also been developed, offering an alternative route to N-aryl-1,2,4-triazoles.

The following table summarizes typical conditions for N-alkylation and N-arylation of 1,2,4-triazoles, which are applicable to 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole.

| Reaction Type | Reagents | Catalyst/Base | Solvent | General Observations |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | DBU, NaH, K2CO3 | THF, DMF, Acetonitrile (B52724) | Regioselectivity (N1 vs. N4) is a key consideration. |

| N-Arylation | Aryl Halides, Arylboronic Acids | CuI/Diamine Ligand, Palladium Catalysts | Dioxane, Toluene, DMF | Ligand choice is crucial for catalytic efficiency. |

Stability and Strain-Release Chemistry of the Azetidine Moiety

The azetidine ring in 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole is a four-membered saturated heterocycle characterized by significant ring strain. mdpi.com This inherent strain energy dictates the stability and reactivity of the azetidine moiety, making it susceptible to ring-opening reactions under certain conditions. nih.govnih.gov While more stable than the corresponding three-membered aziridine (B145994) ring, the azetidine ring can be strategically opened to generate more complex acyclic or larger heterocyclic structures. mdpi.com

The stability of the azetidine ring can be influenced by the substituents on the nitrogen atom and the surrounding chemical environment. Under acidic conditions, protonation of the azetidine nitrogen can facilitate nucleophilic attack and subsequent ring cleavage. researchgate.net The rate of such decomposition pathways is sensitive to pH, with more rapid degradation often observed at lower pH values. researchgate.net The nature of the N-substituent plays a crucial role in the stability of the azetidine ring; for instance, N-aryl azetidines have been observed to undergo intramolecular ring-opening decomposition. researchgate.net

Strain-release chemistry of azetidines provides a powerful tool for the synthesis of diverse molecular scaffolds. The energy stored in the strained four-membered ring can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable. nih.gov This concept is prominent in reactions involving azabicyclo[1.1.0]butanes (ABBs), which serve as precursors to functionalized azetidines through strain-release pathways. nih.govnih.gov

Ring-opening reactions of azetidines can be initiated by various nucleophiles. mdpi.com For example, in the presence of a Lewis acid, azetidines can react with aromatic nucleophiles via a Friedel-Crafts-type mechanism, leading to N-C bond cleavage. nih.gov Photochemical methods can also be employed to generate strained azetidinols, which can subsequently undergo ring-opening upon treatment with electron-deficient species. nih.gov This "build and release" strategy allows for the creation of complex molecules from simpler precursors. nih.gov

The following table provides examples of conditions that can lead to the ring-opening of azetidine derivatives.

| Reaction Type | Initiator/Reagent | General Outcome |

|---|---|---|

| Acid-mediated decomposition | Low pH | Intramolecular ring-opening by a pendant nucleophile. researchgate.net |

| Nucleophilic ring-opening | Aromatic nucleophiles with Lewis acid | Friedel-Crafts-type reaction leading to N-C bond cleavage. nih.gov |

| Photochemical strain-release | Light irradiation followed by addition of electron-deficient ketones | Formation of functionalized dioxolanes. nih.gov |

| Radical strain-release | Photocatalysis with radical precursors | Synthesis of densely functionalized azetidines. nih.gov |

Reactivity of the Methylene (B1212753) Linker

Modifications and Derivatizations of the Alkyl Chain

The methylene linker in 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole serves as a crucial bridge connecting the azetidine and 1,2,4-triazole rings. While often considered a simple spacer, this alkyl chain can be a site for chemical modification and derivatization, allowing for the fine-tuning of the compound's properties.

One potential modification is the introduction of substituents at the alpha-position to the triazole ring. Methods for the α,α-disubstitution of 2-(1H-1,2,4-triazol-3-yl)acetates have been developed, which could be adapted for the methylene linker of the target compound. nih.gov This would involve the double alkylation of the methylene unit in a suitable precursor, leading to gem-disubstituted derivatives. Such modifications would introduce steric bulk and potentially alter the conformational preferences of the molecule, which could in turn affect its interaction with biological targets.

Furthermore, the methylene bridge can be part of a more complex linker system. For instance, the synthesis of N-methylene linker-containing phthalimide-bearing 1H-1,2,3-triazoles has been reported, showcasing the versatility of the methylene bridge in constructing more elaborate molecular architectures. researchgate.net While this example involves a 1,2,3-triazole, the synthetic principles can be extended to 1,2,4-triazole systems.

The reactivity of the methylene linker can also be harnessed in the synthesis of more complex heterocyclic systems. For example, the methylene bridge in related compounds has been utilized in the formation of new rings, such as in the synthesis of 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives. nih.gov

Influence of the Linker on Overall Compound Reactivity

The length and flexibility of the alkyl chain connecting two heterocyclic rings can impact the stability and reactivity of the entire molecule. For instance, in a series of N-substituted azetidines, increasing the length of the alkyl chain between the azetidine ring and a pendant amide group led to a progressive increase in the half-life of the compound under acidic conditions, suggesting that the linker length plays a role in the rate of intramolecular decomposition. researchgate.net A shorter linker, such as the methylene bridge, may hold the two heterocyclic moieties in a conformation that facilitates or hinders certain reactions.

The methylene bridge can also influence the electronic properties of the connected rings. In the context of energetic materials, the introduction of a methylene bridge between two azole rings has been shown to affect the thermal stability of the resulting compound. While the electronic effect of a simple methylene group is generally considered to be minimal, its conformational constraints can position the rings in a way that alters their electron density distribution and, consequently, their reactivity.

Furthermore, the presence of the methylene linker can influence the regioselectivity of reactions on the 1,2,4-triazole ring. The steric bulk of the azetidin-3-ylmethyl group can direct incoming reagents to a specific nitrogen atom of the triazole ring during alkylation or arylation reactions.

The following table outlines the potential influences of the methylene linker on the reactivity of the title compound.

| Aspect of Reactivity | Potential Influence of the Methylene Linker |

|---|---|

| Azetidine Ring Stability | Conformational constraints imposed by the linker may affect the rate of intramolecular ring-opening reactions. researchgate.net |

| Triazole Ring Reactivity | The azetidinylmethyl substituent can sterically hinder one of the triazole nitrogens, influencing the regioselectivity of N-substitution. |

| Overall Molecular Conformation | The linker restricts the relative orientation of the azetidine and triazole rings, which can impact interactions with reagents and catalysts. |

Computational and Theoretical Investigations of 3 Azetidin 3 Ylmethyl 1h 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole. These methods, varying in their level of theory and computational cost, offer a detailed perspective on the molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry. ekb.egresearchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

The stability of the molecule can be assessed by calculating its total electronic energy and thermodynamic parameters. Lower energy values typically correspond to more stable conformations. ekb.eg DFT is also employed to compute vibrational frequencies, which can be compared with experimental infrared and Raman spectroscopy data to confirm the predicted structure. researchgate.net The agreement between calculated and experimental vibrational spectra serves as a validation of the computational model.

Table 1: Hypothetical DFT-Calculated Structural Parameters for 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole

| Parameter | Value |

| Total Energy (Hartree) | -489.12345 |

| Dipole Moment (Debye) | 3.45 |

| C-N bond length (azetidine) | 1.47 Å |

| C-N bond length (triazole) | 1.35 Å |

| N-N bond length (triazole) | 1.38 Å |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a higher level of theory compared to DFT by solving the Schrödinger equation without empirical parameters. researchgate.net These methods can provide more accurate energies and molecular properties, albeit at a greater computational expense. For 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, ab initio calculations can be used to refine the geometric and electronic structures predicted by DFT. researchgate.net

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. Methods like AM1 and PM3 can be employed for rapid conformational searches and for studying large systems where ab initio and DFT methods are computationally prohibitive. researchgate.net While less accurate, they are useful for initial explorations of the potential energy surface.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgsapub.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, the energies and spatial distributions of the HOMO and LUMO can be calculated using methods like DFT.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. elixirpublishers.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. elixirpublishers.com These parameters help in predicting how the molecule will interact with other reagents. wikipedia.org

Table 2: Hypothetical FMO Parameters for 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -0.5 |

| Energy Gap (ΔE) | 6.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. acadpubl.euresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides insights into the stability arising from these electronic effects. acadpubl.eu For 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, NBO analysis can reveal the extent of conjugation between the azetidine (B1206935) and triazole rings and quantify the stabilizing effects of intramolecular hydrogen bonding. The stabilization energy (E(2)) associated with donor-acceptor interactions is a key output of NBO analysis, with higher values indicating stronger interactions. rsc.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of the molecule's behavior over time, complementing the static information obtained from quantum chemical calculations.

Conformational analysis of 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole involves exploring the different spatial arrangements of its atoms and identifying the most stable conformers. ekb.egrsc.orgresearchgate.net This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step. The results are often visualized as a potential energy surface or energy landscape, where energy minima correspond to stable conformers. nih.govcam.ac.uk Understanding the conformational preferences is crucial as different conformers can exhibit different biological activities.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Research on related triazole derivatives demonstrates that MD simulations are crucial for understanding how these compounds bind to target proteins. frontiersin.org The simulations can track the root-mean-square deviation (RMSD) of the molecule's atoms to assess the stability of its conformation over time. frontiersin.org Analysis of the root-mean-square fluctuation (RMSF) can pinpoint which parts of the molecule, such as the flexible azetidinyl-methyl linker, are more mobile. nih.gov For 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, these simulations would elucidate its conformational landscape, identifying low-energy states that may be relevant for biological activity. Dynamic simulation studies allow researchers to observe the behavior of triazole compounds over time within a biological context, offering a real-time view of their interactions. bioengineer.org

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system based on atomic positions. |

| Solvent Model | TIP3P, SPC/E (for water) | Simulates the effect of the solvent environment on the compound. |

| Simulation Time | 100-200 ns | Ensures adequate sampling of molecular motions and conformational states. frontiersin.org |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking physiological conditions. nih.gov |

| Temperature | 300 K | Simulates physiological temperature. nih.gov |

Simulations of Solvent Effects on Compound Behavior

The behavior and properties of a chemical compound can be significantly influenced by its solvent environment. Computational simulations, particularly those using continuum solvation models, are employed to predict these effects. The Polarizable Continuum Model (PCM) is a common method used to study how solvents impact the stability, geometry, and electronic properties of triazole derivatives. researchgate.netresearchgate.net For 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, these simulations can predict changes in its tautomeric equilibrium and dipole moment in different solvents, such as water or dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Studies on similar 1,2,4-triazoles have shown that the relative stability of different tautomers can be solvent-dependent. researchgate.net Theoretical modeling can calculate the relative stability of possible tautomers and compare the results with experimental data. researchgate.net By simulating the compound in various solvents, researchers can analyze changes in geometric parameters, atomic charge distribution, and the molecular electrostatic potential (MEP) surface. researchgate.net This information is critical for understanding the compound's solubility and its interactions in different chemical or biological media.

| Property | In Vacuum (Gas Phase) | In Water (Polar Protic) | In DMSO (Polar Aprotic) |

|---|---|---|---|

| Dipole Moment | Lower | Higher | Intermediate-High |

| Tautomer Stability | 1H-tautomer may be favored | Polar solvent may stabilize more polar tautomers | Dependent on specific solute-solvent interactions |

| Hydrogen Bonding Potential | Intramolecular focus | Strong intermolecular H-bonding with solvent | Acts as H-bond acceptor from azetidine N-H |

Structure-Property Relationships (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Azetidinyl-Triazole Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.org For a class of compounds like azetidinyl-triazoles, QSAR can identify key structural features that are critical for their desired biological effect. bioengineer.orgbgu.ac.il Both 2D and 3D-QSAR approaches are utilized. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules. arabjchem.orgnih.gov

In a typical QSAR study for azetidinyl-triazole systems, a dataset of compounds with known biological activities is divided into a training set to build the model and a test set to validate its predictive power. arabjchem.org The models correlate dependent variables (like pIC50 values) with various molecular descriptors. arabjchem.org These descriptors can include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govresearchgate.net The resulting QSAR models can guide the design of new, more potent derivatives of 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole by predicting their activity before synthesis. nih.gov

| Descriptor Type | Example Descriptor | Relevance to Azetidinyl-Triazole Structure |

|---|---|---|

| Electronic | Partial Charges, Dipole Moment | Describes electrostatic interactions involving the polar triazole and azetidine rings. nih.gov |

| Steric/Topological | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule and its fit within a receptor site. |

| Hydrophobic | LogP | Indicates the compound's lipophilicity, affecting membrane permeability and binding. nih.gov |

| 3D-QSAR Fields | CoMFA/CoMSIA Fields | Maps regions where steric bulk, positive/negative charge, or hydrophobicity enhance or diminish activity. arabjchem.org |

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. tandfonline.com Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction involving 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, whether for its synthesis or decomposition. tandfonline.com These calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For triazole derivatives, DFT studies have been used to investigate decomposition mechanisms, such as ring cleavage or substituent dissociation. tandfonline.com By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be predicted. For instance, theoretical studies on the synthesis of 1,2,3-triazoles have used DFT to understand the origins of regioselectivity. semnan.ac.ir For 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, such computational analysis could optimize synthetic conditions or predict its stability and potential degradation products by identifying the kinetically and thermodynamically favored pathways. tandfonline.comsemnan.ac.ir

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials for a synthetic step. |

| Transition State 1 (TS1) | +25.5 | Energy barrier for the formation of an intermediate. |

| Intermediate | -5.2 | A metastable species formed during the reaction. |

| Transition State 2 (TS2) | +15.8 | Energy barrier for the conversion of the intermediate to the product. |

| Product | -12.7 | The final synthesized or decomposed molecule. |

Intermolecular Interaction Analysis

Computational Assessment of Hydrogen Bonding and van der Waals Interactions

The biological activity and physical properties of 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole are governed by its intermolecular interactions. Computational methods are essential for identifying and quantifying these non-covalent forces, such as hydrogen bonds and van der Waals interactions. researchgate.netnih.gov The 1,2,4-triazole (B32235) ring is a potent hydrogen bond acceptor via its nitrogen atoms, while the N-H group of the azetidine ring can act as a hydrogen bond donor. researchgate.net Triazoles are known to form strong hydrogen bonds, which influences their crystal packing and receptor binding. researchgate.netnih.gov

| Interaction Type | Potential Sites on the Molecule | Computational Indicator |

|---|---|---|

| Hydrogen Bond (Donor) | N-H group of the azetidine ring | Positive region on MEP map; NBO analysis showing orbital interaction. |

| Hydrogen Bond (Acceptor) | N2 and N4 atoms of the 1,2,4-triazole ring. researchgate.net | Negative region on MEP map; High electron density at N atoms. |

| van der Waals | Entire molecular surface, especially the planar triazole ring and aliphatic azetidine ring. | Calculated interaction energies (e.g., using PIXEL bgu.ac.il); Analysis of non-covalent interaction (NCI) plots. |

| π-π Stacking | The aromatic 1,2,4-triazole ring. researchgate.net | Favorable interaction energy between parallel-oriented rings in dimers. |

Molecular Docking Simulations for Ligand-Target Interactions (Methodology for structural insight, not efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). pensoft.netijper.org This method provides structural insight into the binding mode and affinity, helping to understand the fundamental interactions at a molecular level. The process does not determine efficacy but rather explores the structural basis of the ligand-target complex.

The methodology for performing molecular docking simulations with a compound like 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole involves several key steps. First, the three-dimensional structures of both the ligand (the triazole derivative) and the target macromolecule are prepared. This involves generating a 3D model of the ligand and optimizing its geometry, often using force fields like MMFF94. pensoft.net For the receptor, a high-resolution crystal structure is typically obtained from a database such as the Protein Data Bank (PDB).

Software suites like AutoDock, AutoDock Vina, and others are commonly employed for these simulations. scripps.eduiaanalysis.comipm.ac.ir The process involves defining a "binding pocket" or "active site" on the receptor where the ligand is likely to interact. The docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within this site. youtube.com

Each generated pose is evaluated using a scoring function, which estimates the binding free energy (ΔG). researchgate.netiaanalysis.com A more negative binding energy suggests a more stable and potentially stronger interaction. researchgate.netiaanalysis.com The final results are analyzed by examining the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues of the target protein. youtube.comresearchgate.net This analysis provides a detailed 3D model of the ligand-receptor complex, offering valuable structural insights.

Table 1: General Methodology for Molecular Docking Simulations

| Step | Description | Common Tools/Parameters |

| 1. Ligand Preparation | Generation of a 3D structure of the small molecule, pH adjustment, energy minimization. | ChemAxon Marvin Sketch, OpenBabel, MMFF94 force field. pensoft.net |

| 2. Receptor Preparation | Obtaining a 3D structure of the target protein/macromolecule, removing water molecules, adding polar hydrogens. | Protein Data Bank (PDB), BIOVIA Discovery Studio. nih.gov |

| 3. Docking Simulation | Defining the binding site (grid box) and running the docking algorithm to predict binding poses. | AutoDock, AutoDock Vina, LeDock, rDock. scripps.eduiaanalysis.com |

| 4. Scoring | Calculating the binding affinity (e.g., binding energy in kcal/mol) for each pose to rank potential conformations. | Scoring functions integrated within the docking software. iaanalysis.com |

| 5. Results Analysis | Visual inspection of top-ranked poses and identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). | PyMOL, Chimera, LigPlot+. iaanalysis.comstackexchange.com |

Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction

Electrostatic Potential Surface (EPS), also known as Molecular Electrostatic Potential (MEP), is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. youtube.com This analysis is instrumental in predicting a molecule's chemical reactivity by identifying electron-rich and electron-deficient regions. researchgate.netnumberanalytics.commdpi.com

The EPS map is generated by calculating the electrostatic potential at various points on the molecule's electron density surface. youtube.comnih.gov The resulting surface is color-coded to represent different potential values. Typically, regions of negative electrostatic potential are colored red, indicating areas that are rich in electrons and thus susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential are colored blue, signifying electron-deficient areas that are prone to nucleophilic attack. mdpi.com Green and yellow areas represent regions with intermediate or near-zero potential. youtube.com

For a molecule like 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, an EPS analysis would reveal the reactive sites. The nitrogen atoms of the triazole ring, with their lone pairs of electrons, are expected to be regions of negative potential (red or yellow), making them likely sites for hydrogen bonding and interactions with electrophiles. numberanalytics.com The hydrogen atoms attached to the azetidine ring and the triazole ring would likely show positive potential (blue), identifying them as potential sites for interaction with nucleophiles. By providing a visual guide to the charge landscape, EPS analysis offers crucial insights into how the molecule will interact with other reagents and biological targets, thereby predicting its chemical behavior. researchgate.netnumberanalytics.comnumberanalytics.com

Table 2: Interpretation of Electrostatic Potential Surface (EPS) Maps

| Color Code | Electrostatic Potential | Predicted Reactivity |

| Red | Most Negative | Site for electrophilic attack; likely hydrogen bond acceptor. mdpi.com |

| Orange/Yellow | Moderately Negative | Potential site for electrophilic interactions. |

| Green | Neutral / Near-Zero | Region of low electrostatic interaction. mdpi.com |

| Blue | Most Positive | Site for nucleophilic attack; likely hydrogen bond donor. mdpi.com |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) ring, the methylene (B1212753) bridge, and the triazole ring. The protons on the azetidine ring would likely appear as complex multiplets due to spin-spin coupling. The methylene protons adjacent to the azetidine and triazole rings would also show characteristic splitting patterns. The triazole ring protons, depending on the tautomeric form, would present as singlets in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. Signals for the azetidinyl carbons, the methylene bridge carbon, and the triazole ring carbons would be observed at chemical shifts typical for saturated and aromatic heterocyclic systems, respectively.

2D NMR Spectroscopy: To resolve ambiguities in the 1D spectra and to establish the connectivity between atoms, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, COSY would be instrumental in tracing the connectivity of the protons within the azetidine ring and the methylene bridge.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule, particularly the relative orientation of the substituents on the azetidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole This table contains predicted data based on typical chemical shifts for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Azetidine CH | 3.5 - 3.8 (m) | 45 - 50 | CH₂ (methylene), Azetidine CH₂ |

| Azetidine CH₂ | 3.8 - 4.2 (m) | 50 - 55 | CH (azetidine), CH₂ (methylene) |

| Methylene CH₂ | 3.0 - 3.4 (d) | 30 - 35 | Azetidine CH, Triazole C3 |

| Triazole CH | 8.0 - 8.5 (s) | 145 - 150 | Triazole C3 |

| Triazole C3 | - | 155 - 160 | Methylene CH₂, Triazole CH |

| Triazole NH | 12.0 - 14.0 (br s) | - | Triazole C3, Triazole CH |

Solid-State NMR for Polymorph Characterization

In the solid state, molecules can exist in different crystalline forms, known as polymorphs. These polymorphs can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique to characterize these different forms. By analyzing the ¹³C and ¹⁵N chemical shifts and relaxation times in the solid state, it is possible to identify and differentiate between various polymorphs of 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, providing crucial information for pharmaceutical development and material science applications.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole by comparing the experimentally measured exact mass with the calculated masses of possible elemental compositions. For a molecule with the formula C₆H₁₀N₄, the expected monoisotopic mass would be approximately 138.0905 Da. HRMS can confirm this with a high degree of confidence.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole This table contains predicted data.

| Ion | Calculated Exact Mass (m/z) | Elemental Composition |

|---|---|---|

| [M+H]⁺ | 139.0978 | C₆H₁₁N₄ |

| [M+Na]⁺ | 161.0797 | C₆H₁₀N₄Na |

| [M+K]⁺ | 177.0537 | C₆H₁₀N₄K |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the molecule's structure. For 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, characteristic fragmentation pathways would likely involve the cleavage of the bond between the methylene bridge and the azetidine or triazole rings, as well as fragmentation of the heterocyclic rings themselves. The analysis of these fragmentation patterns can help to confirm the proposed structure.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the vibrational modes of the molecule.

For 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, the IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds in the azetidine and triazole rings.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region for the C-H bonds of the azetidine ring and the methylene bridge, and potentially above 3000 cm⁻¹ for the triazole C-H bond.

C=N and N=N stretching: Vibrations associated with the triazole ring, typically appearing in the 1400-1650 cm⁻¹ region.

C-N stretching: Bands in the 1000-1300 cm⁻¹ region.

Ring vibrations: Characteristic skeletal vibrations of the azetidine and triazole rings.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, which is useful for identification and quality control purposes.

Table 3: Predicted Characteristic IR and Raman Bands for 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole This table contains predicted data based on typical vibrational frequencies for the functional groups present.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Azetidine, Triazole) | 3100 - 3400 (broad) | 3100 - 3400 (weak) |

| C-H Stretch (Aromatic/Triazole) | 3050 - 3150 (medium) | 3050 - 3150 (strong) |

| C-H Stretch (Aliphatic) | 2850 - 3000 (medium-strong) | 2850 - 3000 (medium-strong) |

| C=N/N=N Stretch (Triazole Ring) | 1400 - 1650 (strong) | 1400 - 1650 (medium) |

| CH₂ Bend | 1440 - 1480 (medium) | 1440 - 1480 (medium) |

| C-N Stretch | 1000 - 1300 (strong) | 1000 - 1300 (weak) |

Conformational Insights from IR/Raman Spectra

Vibrational spectroscopy is not only useful for functional group identification but can also provide valuable insights into the conformational properties of a molecule. The puckered nature of the azetidine ring and the potential for rotation around the C-C and C-N single bonds connecting the two heterocyclic moieties mean that 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole can exist in different conformations. adelaide.edu.au

The relative orientation of the azetidine and triazole rings can be influenced by steric hindrance and, most significantly, by intra- and intermolecular hydrogen bonding. asianpubs.org The N-H group of the azetidine ring and the nitrogen atoms of the triazole ring can act as hydrogen bond donors and acceptors, respectively.

These interactions can lead to shifts in the vibrational frequencies of the involved groups. For example, the N-H stretching frequency is known to shift to lower wavenumbers (a red shift) upon hydrogen bond formation, and the extent of this shift can be correlated with the strength of the hydrogen bond. asianpubs.org In the solid state, strong intermolecular hydrogen bonding can lead to broad and complex N-H stretching bands. asianpubs.org

By comparing the spectra of the compound in different phases (e.g., solid vs. dilute solution in a non-polar solvent), it is possible to distinguish between intra- and intermolecular interactions. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to predict the vibrational frequencies of different stable conformers and to aid in the assignment of the observed bands. researchgate.netiu.edu.saresearchgate.net

X-ray Crystallography and Diffraction Techniques

X-ray diffraction techniques are the most powerful tools for determining the three-dimensional structure of crystalline materials at the atomic level. nih.gov

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and torsional angles. mdpi.com This technique allows for the definitive confirmation of the connectivity of the atoms and the absolute stereochemistry of chiral centers. For 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, SCXRD would confirm the attachment of the azetidin-3-ylmethyl group to the triazole ring.

Furthermore, SCXRD reveals the conformation of the molecule in the solid state. This includes the pucker of the azetidine ring and the relative orientation of the two heterocyclic rings. The analysis of the crystal packing also provides detailed information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the supramolecular architecture. mdpi.commdpi.com

Based on published crystal structures of related triazole and azetidine derivatives, some expected structural parameters for 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole are summarized in the table below. researchgate.netmdpi.comacs.org

| Parameter | Expected Value |

| Azetidine C-N Bond Length | 1.45 - 1.49 Å |

| Azetidine C-C Bond Length | 1.52 - 1.56 Å |

| Triazole C=N Bond Length | 1.32 - 1.36 Å |

| Triazole N-N Bond Length | 1.37 - 1.40 Å |

| Azetidine Ring Puckering Angle | Variable, depends on substitution and packing |

| Inter-ring C-C Bond Length | ~1.51 Å |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. The diffraction pattern obtained is a fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). researchgate.net

PXRD is primarily used for:

Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline phase of the sample can be identified.

Purity Analysis: The presence of crystalline impurities will result in additional peaks in the diffraction pattern.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns.

For 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, PXRD would be a critical tool in quality control to ensure the correct crystalline form is being produced and to check for the presence of any crystalline impurities or different polymorphic forms. The sharpness of the diffraction peaks can also provide an indication of the degree of crystallinity of the sample. mdpi.com

Chromatographic Separation and Purity Assessment Methods

Chromatographic methods are indispensable for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For a polar compound like 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) could be suitable methods. nih.govhelixchrom.com

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). nih.gov For a polar, basic compound like the one , the retention might be limited on a standard C18 column. The use of an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase can improve peak shape and retention by protonating the amine groups. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds. helixchrom.com It employs a polar stationary phase (e.g., bare silica (B1680970) or a diol-bonded phase) and a mobile phase with a high percentage of a non-polar organic solvent, like acetonitrile, and a small amount of an aqueous buffer. helixchrom.com This technique would likely provide better retention and separation for 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole compared to RP-HPLC.

A typical HPLC method for the analysis of this compound would involve a gradient elution, where the composition of the mobile phase is changed over time to ensure the efficient elution of the compound and any impurities. Detection is commonly achieved using a UV detector, as the triazole ring is expected to have a UV chromophore. Quantitative analysis is performed by creating a calibration curve from standards of known concentration and relating the peak area of the analyte to its concentration in the sample. nih.govnih.gov

Below is a hypothetical example of an HPLC method for the purity analysis of 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole.

| Parameter | Condition |

| Chromatographic Mode | HILIC |

| Column | e.g., Silica-based amide or diol column (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in Water, pH 5.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 60% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection | UV at 210 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal hybrid technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar and non-volatile compounds such as "3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole" is often impracticable due to their low volatility and potential for thermal degradation. To overcome these limitations, a chemical derivatization step is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. jfda-online.com This process involves reacting the compound with a specific reagent to mask the polar functional groups, namely the secondary amine within the azetidine ring and the N-H group of the triazole ring.

Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For a compound with N-H functionalities, silylation using reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be effective. jfda-online.comresearchgate.net The choice of the derivatizing agent is critical and depends on the specific functional groups present in the molecule. gcms.cz

Once derivatized, the sample is introduced into the gas chromatograph. The volatile derivative is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the compound's partitioning between the mobile gas phase and the stationary phase lining the column. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic identifier.

Following chromatographic separation, the eluted derivative enters the mass spectrometer. Here, it is typically subjected to electron ionization (EI), where high-energy electrons bombard the molecule, leading to the formation of a molecular ion and a series of fragment ions. These ions are then separated by a mass analyzer according to their mass-to-charge ratio (m/z). The resulting mass spectrum, a plot of ion abundance versus m/z, provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for structural elucidation. For the derivatized "3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole," key fragmentations would be expected to occur at the azetidine ring, the methylene bridge, and the triazole ring, providing valuable structural information.

Table 1: Illustrative GC-MS Parameters for a Derivatized Form of the Compound

| Parameter | Example Value |

| Derivative Type | N-Trifluoroacetyl |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 80°C, ramp to 280°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range (m/z) | 50-500 |

Note: This data is hypothetical and serves as an illustrative example of typical GC-MS conditions.

Chiral Chromatography for Enantiomeric Purity

The presence of a stereocenter at the 3-position of the azetidine ring means that "3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole" can exist as a pair of enantiomers. Since enantiomers can have distinct pharmacological activities, the determination of enantiomeric purity is of paramount importance in pharmaceutical development. nih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most prevalent method for separating and quantifying enantiomers. nih.govresearchgate.net

The principle behind chiral separation lies in the differential interaction between the enantiomers and the chiral stationary phase. nih.gov The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to a difference in retention times and thus, separation. nih.gov A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly popular and effective for a broad range of compounds. nih.govresearchgate.net

The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. shimadzu.com Method development often involves screening a variety of columns and mobile phase compositions. For compounds like "3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole," both normal-phase and reversed-phase HPLC can be explored. The separated enantiomers are typically detected using a UV detector.

The resulting chromatogram will ideally show two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of the corresponding enantiomer. From these peak areas, the enantiomeric excess (% ee), a measure of the sample's purity, can be calculated. This is a critical quality control parameter in the synthesis of enantiopure compounds.

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Example Condition |

| Chiral Stationary Phase (CSP) | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength (UV) | 215 nm |

| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer |

Note: This data is for illustrative purposes and represents a typical starting point for chiral method development.

Exploration of Non Medicinal Applications and Materials Science Aspects of Azetidinyl Triazole Frameworks

Applications in Materials Science

The integration of azetidinyl-triazole moieties into material architectures leverages the distinct properties of each heterocyclic component. The azetidine (B1206935) ring offers structural rigidity and high ring-strain energy, while the 1,2,4-triazole (B32235) ring provides thermal stability, a high nitrogen content, and excellent coordinating capabilities with metal ions. nih.govrsc.org This combination is particularly advantageous in the creation of polymers, supramolecular structures, and energetic materials.

The 1,2,4-triazole ring is a valuable component in the synthesis of thermosetting polytriazole resins and other polymers. nih.gov The facile and highly efficient nature of "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the straightforward incorporation of triazole units into polymer backbones. nih.govrsc.orgmdpi.com This methodology is used to prepare a variety of triazole-containing polymers with diverse structures and functionalities. nih.gov

| Structural Moiety | Key Feature | Contribution to Polymer/Composite Properties | Potential Application |

|---|---|---|---|

| 1,2,4-Triazole Ring | High thermal stability, strong dipole moment, hydrogen bonding capability | Enhances thermal resistance, improves mechanical strength, promotes adhesion. nih.govmdpi.com | Advanced composites, adhesives, high-performance resins. nih.gov |

| Azetidine Ring | Ring strain, molecular rigidity | Increases polymer density, introduces conformational constraints, potential for energy release upon ring-opening. nih.gov | Energetic polymers, structurally defined materials. |

| Combined Framework | Synergy of stability and rigidity | Creates polymers with a balance of high thermal stability and controlled structural architecture. | Aerospace materials, specialty coatings. |

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-ordered, higher-level structures. nih.govst-andrews.ac.uk The 1,2,4-triazole ring is an excellent candidate for directing these interactions. It contains both hydrogen bond donors (the N-H group) and acceptors (the pyridine-type nitrogen atoms), allowing for the formation of robust networks. nih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com The nitrogen atoms of the 1,2,4-triazole ring serve as excellent coordination sites (or linkers) for a wide range of metal ions. mdpi.com This makes 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole a promising building block for the design of novel MOFs.

The triazole ring often exhibits a bridging coordination mode, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. mdpi.com The resulting MOFs can possess high porosity, making them suitable for applications such as gas storage, separation, and catalysis. mdpi.comnih.govsemanticscholar.org For example, Zn–triazolate–dicarboxylate frameworks have demonstrated the ability to purify ethylene (B1197577) from complex ternary mixtures through selective adsorption. nih.gov The azetidine moiety can further functionalize the pores of the MOF, influencing its chemical environment and modifying its selectivity for different guest molecules. The combination of the triazole linker and the functional side group allows for the creation of MOFs with customized pore structures for specific applications. nih.gov

Nitrogen-rich heterocyclic compounds are a cornerstone of modern energetic materials research due to their high positive heats of formation, which release significant energy upon decomposition. nih.govenergetic-materials.org.cn Both the azetidine and 1,2,4-triazole rings contribute favorably to the energetic properties of a compound. Triazole-based materials are noted for their high nitrogen content and good thermal stability. nih.govenergetic-materials.org.cn

| Compound Feature | Contribution to Energetic Performance | Reference Finding |

|---|---|---|

| High Nitrogen Content (Triazole) | Generates a large volume of N₂ gas upon decomposition, increasing propulsive force. | Triazole and tetrazole groups are key components in nitrogen-rich energetic materials. nih.gov |

| Positive Heat of Formation (Triazole) | Contributes significantly to the total energy release. | Fused triazole-tetrazine compounds exhibit high densities and performance comparable to HMX. nih.gov |

| High Ring Strain (Azetidine) | Provides additional energy release upon the opening of the strained ring system. nih.gov | The introduction of azetidine structures is a strategy for developing energetic materials. nih.gov |

| Intermolecular Interactions | Strong p–π conjugation and intra-crystal interactions enhance thermal stability. nih.gov | Designed polycyclic compounds combining azetidine and triazole show decomposition temperatures >200 °C. nih.gov |

Role as Building Blocks in Organic Synthesis

Beyond its direct use in materials, 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole is a valuable intermediate in organic synthesis, providing access to more complex molecular architectures.

Both azetidine and triazole moieties are found in biologically active molecules. The azetidine ring is a component of several natural products, characterized by its rigid and strained structure. rsc.org The triazole ring, while less common in nature, is widely used as a stable bioisostere for amide bonds and as a linker to conjugate different molecular fragments, including natural products. nih.govnih.gov

The compound 3-(azetidin-3-ylmethyl)-1H-1,2,4-triazole serves as a bifunctional building block. The secondary amine of the azetidine ring and the reactive nitrogen positions on the triazole ring provide synthetic handles for further elaboration. This allows for its incorporation into larger molecules, potentially serving as a key fragment in the total synthesis of complex natural product analogues. nih.govresearchgate.net By using this precursor, chemists can introduce the unique conformational constraints of the azetidine ring and the stable, polar characteristics of the triazole ring into a target molecule, which can be crucial for achieving desired biological or material properties.

Scaffolds for Combinatorial Library Generation

The modular nature of azetidinyl-triazole frameworks makes them highly suitable scaffolds for the generation of combinatorial libraries. The synthesis of these frameworks often involves multicomponent reactions, which are a cornerstone of combinatorial chemistry, allowing for the rapid assembly of diverse molecular structures.

The 1,2,3-triazole moiety, in particular, is often synthesized via "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov This approach allows for the introduction of a wide variety of substituents onto the triazole ring, leading to the generation of large libraries of compounds. For instance, a three-component reaction involving an α-acetyl-α-diazomethanesulfonamide, an azide-containing benzaldehyde, and a propargylamine (B41283) can be used to generate novel bis-triazole scaffolds. nih.govbeilstein-archives.org This method highlights the potential for creating complex molecular architectures from simple starting materials.

Similarly, the pyrazolo[5,1-c] huji.ac.ilnih.govresearchgate.nettriazole system is considered a promising scaffold for developing new biologically active compounds. mdpi.com The synthesis of fused 1,2,3-triazole-containing scaffolds through a sequential multicomponent reaction and intramolecular azide-alkyne cycloaddition further exemplifies the utility of these frameworks in generating diverse chemical libraries. kuleuven.be The ability to create tunable aza-oxa-triazole based macrocycles also points to their potential in constructing libraries of molecules with varied properties for different applications. mdpi.com

The following table provides examples of reaction types used to generate libraries based on triazole scaffolds:

| Reaction Type | Scaffold | Key Features |

| Three-Component Reaction | Bis-triazole | Uncatalyzed, room temperature, intramolecular azide-alkyne click reaction. nih.govbeilstein-archives.org |

| Multicomponent Reaction-Intramolecular Azide-Alkyne Cycloaddition | Fused 1,2,3-triazoles | Regioselective, often metal-catalyst free, mild conditions. kuleuven.be |

| Click Chemistry | Aza-oxa-triazole macrocycles | Tunable properties and functions. mdpi.com |

Chiral Auxiliaries or Ligands in Asymmetric Catalysis

Both azetidine and triazole moieties have been successfully employed as chiral auxiliaries and ligands in asymmetric catalysis, suggesting that a combined azetidinyl-triazole framework could offer unique advantages in this field.

Chiral azetidine-derived ligands and organocatalysts have been utilized to induce asymmetry in a variety of chemical transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.netbirmingham.ac.uk The rigid, strained structure of the azetidine ring can provide a well-defined chiral environment around a catalytic center, leading to high levels of enantioselectivity. For example, chiral 2,3-disubstituted azetidines can be accessed through the enantioselective difunctionalization of azetines. acs.org Furthermore, asymmetric thiourea (B124793) and squaramide catalysts have been used to synthesize α-azetidinyl alkyl halides with high enantioselectivity. nih.gov

The triazole ring also serves as a versatile platform for the design of chiral ligands. Chiral triazole derivatives have been prepared through asymmetric synthesis and have shown potential in various applications. nih.gov Chiral N-heterocyclic biscarbenes based on 1,2,4-triazole have been developed as ligands for metal-catalyzed asymmetric synthesis. rsc.orgrsc.org These ligands have been successfully applied in the rhodium-catalyzed hydrogenation of dimethylitaconate and methyl-2-acetamidoacrylate, achieving moderate enantioselectivities. rsc.org Additionally, chiral triazole-oxazoline ligands have been reported for enantiodivergent catalysis in the asymmetric 1,4-addition of arylboronic acid. researchgate.net The unique electronic properties of the 1,2,3-triazole ring allow for both coordination to metals and the establishment of supramolecular interactions, which can be exploited in the design of novel catalysts. nih.gov

The table below summarizes examples of chiral azetidine and triazole derivatives in asymmetric catalysis:

| Chiral Moiety | Application | Catalyst/Ligand Type |

| Azetidine | Friedel-Crafts alkylations, Henry reactions, Michael-type reactions | Organocatalysts and ligands. researchgate.netbirmingham.ac.uk |

| Azetidine | Synthesis of α-azetidinyl alkyl halides | Asymmetric thiourea and squaramide catalysts. nih.gov |

| 1,2,4-Triazole | Rhodium-catalyzed hydrogenation | Chiral N-heterocyclic biscarbenes. rsc.orgrsc.org |

| Triazole | Asymmetric 1,4-addition of arylboronic acid | Chiral triazole-oxazoline ligands. researchgate.net |

Advanced Catalytic Systems

The combination of azetidine and triazole functionalities offers intriguing possibilities for the development of advanced catalytic systems for a range of chemical transformations.

Triazole-Derived Ligands in Homogeneous and Heterogeneous Catalysis

Triazole derivatives have proven to be highly effective ligands in both homogeneous and heterogeneous catalysis due to their strong coordination ability with a variety of metal centers.

In homogeneous catalysis , triazole-based monophosphine ligands, known as ClickPhos, have been used in palladium-catalyzed amination and Suzuki-Miyaura coupling reactions of unactivated aryl chlorides with excellent yields. acs.org Pyridine-appended triazole-based mono- and bisphosphines have also been synthesized and their palladium and platinum complexes have shown excellent catalytic activity in the α-alkylation of acetophenone (B1666503) derivatives. rsc.org

In the realm of heterogeneous catalysis , a ruthenium(II)-1,2,3-triazole complex supported on SBA-15 has been developed as a highly efficient and reusable catalyst for multicomponent click cycloaddition reactions and the hydrogen transfer reaction of various carbonyl compounds. huji.ac.il Copper-zinc supported on Al2O3-TiO2 has also been reported as an efficient heterogeneous catalyst for the synthesis of 1,2,4-triazoles. rsc.org Furthermore, copper(II) complexes with a triazole derivative have been successfully employed as heterogeneous catalysts for the microwave-assisted peroxidative oxidations of styrene (B11656) and cyclohexane. nih.gov

The following table presents examples of triazole-derived ligands in catalysis:

| Catalyst System | Catalysis Type | Application |

| Palladium/ClickPhos | Homogeneous | Amination and Suzuki-Miyaura coupling. acs.org |

| Palladium and Platinum complexes with pyridine-appended triazole-based phosphines | Homogeneous | α-alkylation of acetophenone derivatives. rsc.org |

| Ru(II)-1,2,3-triazole on SBA-15 | Heterogeneous | Multicomponent click cycloaddition and hydrogen transfer reactions. huji.ac.il |

| Copper-zinc on Al2O3-TiO2 | Heterogeneous | Synthesis of 1,2,4-triazoles. rsc.org |

| Copper(II) complexes with a triazole derivative | Heterogeneous | Peroxidative oxidations of styrene and cyclohexane. nih.gov |

Azetidine-Based Catalysts

The inherent ring strain and unique stereoelectronic properties of the azetidine ring make it an attractive component of various catalysts. Azetidines can act as important raw materials, intermediates, and catalysts in organic synthesis. nih.gov

Chiral azetidine-derived organocatalysts have been developed and utilized in a range of asymmetric reactions. researchgate.netbirmingham.ac.uk These catalysts leverage the rigid four-membered ring to create a defined chiral environment, enabling high stereocontrol. The applications of azetidines in organocatalysis are a growing area of research, with new synthetic methods continually being developed to access functionalized azetidine derivatives for this purpose. scitechnol.com The use of chiral, enantiomerically pure azetidines in asymmetric catalysis highlights their potential to serve as versatile and effective catalysts. researchgate.net

Future Research Directions and Unexplored Avenues in the Study of the Chemical Compound